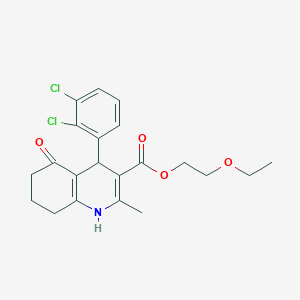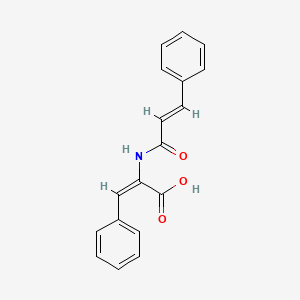
2-(cinnamoylamino)-3-phenylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cinnamoylamino)-3-phenylacrylic acid, also known as cinnamic acid amide, is a chemical compound that has been the focus of scientific research due to its potential biological activities. This compound is a derivative of cinnamic acid and has a molecular formula of C17H15NO2.
Mécanisme D'action
The mechanism of action of 2-(cinnamoylamino)-3-phenylacrylic acid is not fully understood. However, studies have suggested that this compound may exert its biological activities through the regulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-(cinnamoylamino)-3-phenylacrylic acid exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(cinnamoylamino)-3-phenylacrylic acid in lab experiments is its potential biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(cinnamoylamino)-3-phenylacrylic acid. Some of these directions include:
1. Exploring the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Investigating the mechanism of action of this compound and identifying its molecular targets.
3. Developing more efficient synthesis methods for this compound to improve its solubility and potency.
4. Conducting more in vivo studies to evaluate the safety and efficacy of this compound.
Conclusion:
In conclusion, 2-(cinnamoylamino)-3-phenylacrylic acid is a promising chemical compound that has been the focus of scientific research due to its potential biological activities. This compound exhibits antioxidant, anti-inflammatory, and anti-tumor effects and has been found to have neuroprotective and anti-diabetic properties. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-(cinnamoylamino)-3-phenylacrylic acid can be achieved through the reaction of 2-(cinnamoylamino)-3-phenylacrylic acid acid with ammonia in the presence of a catalyst. The reaction results in the formation of 2-(cinnamoylamino)-3-phenylacrylic acid acid amide, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-(Cinnamoylamino)-3-phenylacrylic acid has been the subject of scientific research due to its potential biological activities. Studies have shown that this compound exhibits antioxidant, anti-inflammatory, and anti-tumor effects. It has also been found to have neuroprotective and anti-diabetic properties.
Propriétés
IUPAC Name |
(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-13H,(H,19,20)(H,21,22)/b12-11+,16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQHJGSINOCXKC-VUWKKMCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


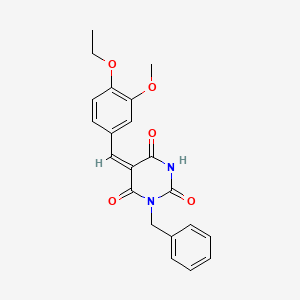
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)
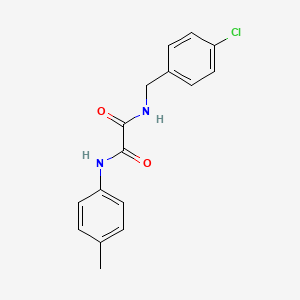

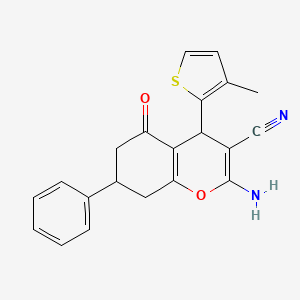
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4935042.png)
![2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4935043.png)
